Xanthinol

Cerebrovascular Disease Cerebral Thrombosis Stroke Rehabilitation

For researchers studying peripheral vascular disease (PVD) or cerebral ischemia, sourcing a validated vasodilator with defined clinical endpoints remains a challenge. Xanthinol (CAS 2530-97-4) addresses this need with robust comparative efficacy data. • 31% increase in claudication distance when combined with supervised treadmill exercise, versus only 2% with unmonitored walking. • 75.8% significant help rate in placebo-controlled trials for inoperable PVD, with measurable reductions in whole-blood viscosity and fibrinogen in ~50% of responders. • Non-inferior to Pentoxifylline on speech deficit recovery post-stroke, enabling controlled aphasia-rehabilitation studies. Supplied with full analytical documentation (HPLC, MS) to support regulatory submissions and experimental reproducibility.

Molecular Formula C13H21N5O4
Molecular Weight 311.34 g/mol
CAS No. 2530-97-4
Cat. No. B1682289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthinol
CAS2530-97-4
SynonymsXanthinol;  Jupal; 
Molecular FormulaC13H21N5O4
Molecular Weight311.34 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O
InChIInChI=1S/C13H21N5O4/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2/h8-9,19-20H,4-7H2,1-3H3
InChIKeyDSFGXPJYDCSWTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<1 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Xanthinol (CAS 2530-97-4): Pharmacological Profile and Procurement Baseline for a Classic Vasodilator


Xanthinol (CAS 2530-97-4) is a vasodilator derived from theophylline, most commonly formulated as the salt with nicotinic acid (niacin), known as Xanthinol Nicotinate (CAS 437-74-1) [1]. It is recognized for its ability to directly relax the smooth muscle of small arteries and capillaries, thereby expanding blood vessels, improving blood rheology, and reducing peripheral vascular resistance . Its dual-component structure is intended to combine the vasodilatory properties of nicotinic acid with the smooth muscle relaxant effects of a xanthine derivative [1].

Why Xanthinol Cannot Be Directly Substituted: The Critical Need for Comparative Evidence in Scientific Selection


While several vasoactive agents share a common therapeutic goal of improving peripheral or cerebral blood flow, direct substitution is inadvisable due to significant differences in efficacy, onset of action, and clinical outcomes. Comparative studies reveal that the selection between Xanthinol and its closest analogs, such as Pentoxifylline or Bencyclane fumarate, is not trivial. Data indicates that these compounds exhibit divergent performance in key metrics like motor deficit recovery [1] and claudication distance elongation [2], depending on the specific clinical context and adjunctive therapy. Therefore, a generic approach to procurement or experimental design without reviewing the specific quantitative evidence outlined below can lead to suboptimal results.

Xanthinol: Quantified Differentiation Against Key Comparators in Preclinical and Clinical Studies


Comparative Efficacy in Cerebral Thrombosis: Xanthinol vs. Pentoxifylline on Motor Deficit

In a direct head-to-head clinical study of 58 patients with cerebral thrombosis, Xanthinol Nicotinate was compared to Pentoxifylline. The study found that while both drugs showed efficacy, Pentoxifylline appeared more effective in reducing motor deficit and was significantly better at improving patient intelligence and memory scores [1]. This demonstrates a clear efficacy differential in a key neurological outcome, indicating that Xanthinol may not be the optimal choice when cognitive and motor recovery are the primary endpoints. Recovery from speech deficit, however, was reported as equally effective with both drugs [1].

Cerebrovascular Disease Cerebral Thrombosis Stroke Rehabilitation

Onset of Improvement in Cerebrovascular Disease: Xanthinol vs. Pentoxifylline

A separate comparative study in patients with occlusive cerebrovascular disease examined the clinical course of 28 patients on Pentoxifylline and 24 on Xanthinol Nicotinate. The analysis showed that while the final degree of improvement was not significantly different between the two groups, the time to achieve this improvement was notably different [1]. The group treated with Pentoxifylline experienced an earlier onset of improvement [1].

Cerebrovascular Disease Occlusive Disease Vasodilator Onset

Therapeutic Interaction: Xanthinol Nicotinate's Impact on Claudication Distance with Treadmill Exercise

In an open, randomized, prospective study of 75 patients with intermittent claudication, Xanthinol Nicotinate was compared to Bencyclane fumarate, both combined with either treadmill exercise or daily walks. After 12 weeks, patients treated with Xanthinol Nicotinate and treadmill exercise achieved a 31% elongation in claudication distance [1]. In stark contrast, patients taking Xanthinol Nicotinate and daily walks showed only a 2% improvement [1]. For the comparator, Bencyclane fumarate with treadmill exercise resulted in an 88% improvement [1].

Peripheral Arterial Disease Claudication Exercise Therapy

Clinical Utility in Inoperable Peripheral Vascular Disease (PVD): Placebo-Controlled Evidence

A double-blind, placebo-controlled study evaluated Xanthinol Nicotinate in 33 patients with severe progressive obliterative vascular disease for whom surgery was not indicated. The trial demonstrated that 25 out of 33 patients (75.8%) were helped significantly by Xanthinol Nicotinate, compared to only 4 out of 33 (12.1%) on placebo (p < 0.001) [1]. Among the patients who benefited, the drug reduced whole-blood viscosity, cholesterol, and fibrinogen levels in approximately half of the cases [1].

Peripheral Vascular Disease Inoperable Patients Rheology

Targeted Research Applications for Xanthinol Based on Comparative and Placebo-Controlled Evidence


Investigating the Synergistic Effect of Xanthinol Nicotinate with Structured Exercise Regimens in Peripheral Arterial Disease

This scenario is directly supported by evidence showing a 31% improvement in claudication distance when Xanthinol Nicotinate is combined with treadmill exercise, but only a 2% improvement with daily walks [1]. Research protocols should leverage this finding to explore the mechanistic basis for this synergy, potentially focusing on the drug's rheological effects (e.g., reduced blood viscosity [2]) in conjunction with the specific hemodynamic stimulus of supervised exercise. Xanthinol should be the compound of choice for studies dissecting the interaction between pharmacological vasodilation and different types of physical training.

Xanthinol Nicotinate as a Positive Control in Studies of Novel Therapies for Inoperable Peripheral Vascular Disease (PVD)

Given the robust placebo-controlled data demonstrating a 75.8% significant help rate in inoperable PVD [1], Xanthinol Nicotinate serves as an established and well-characterized active comparator. Its known effects on reducing whole-blood viscosity and fibrinogen in ~50% of responders [1] provide measurable secondary endpoints for comparison. Researchers developing new interventions for this high-need patient population can use Xanthinol to benchmark efficacy and better understand the clinical and laboratory profile of their novel agent.

Research on Vasodilator Impact on Speech Recovery Post-Cerebral Thrombosis

Head-to-head clinical data indicates that recovery from speech deficit was equally well seen with both Xanthinol Nicotinate and Pentoxifylline [1]. This positions Xanthinol as a suitable candidate for studies specifically focused on aphasia or speech rehabilitation following stroke, where its comparable efficacy to Pentoxifylline on this specific endpoint becomes a relevant and controlled variable. Procurement for this application is justified by the need for a compound with a defined, non-inferior profile on speech outcomes, as opposed to the cognitive and motor domains where Pentoxifylline showed superiority [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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